4-Bromonaphthalen-2-amine hydrochloride

SHP2 allosteric inhibitors Cancer therapeutics Structure-activity relationship (SAR)

For teams advancing kinase or phosphatase programs, sourcing the correct regioisomeric salt is critical. Uncontrolled substitution patterns or free base variations introduce steric and solubility variables that confound cross-coupling yields and SAR data. 4-Bromonaphthalen-2-amine hydrochloride (CAS 90766-35-1) eliminates this risk. - Validated scaffold for JAK2/JAK1 inhibitor exploration, inspired by sub-nanomolar Ki analogs (JAK2 Ki: 0.0470 nM) - High-yielding Suzuki/Buchwald-Hartwig reactivity enabled by optimal hydrochloride salt solubility vs. free base (~0.06 g/L) - Essential for S1PR2 antagonist programs (reference analog IC50: 57 nM) and allosteric SHP2 inhibitor studies

Molecular Formula C10H9BrClN
Molecular Weight 258.54
CAS No. 90766-35-1
Cat. No. B2744235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromonaphthalen-2-amine hydrochloride
CAS90766-35-1
Molecular FormulaC10H9BrClN
Molecular Weight258.54
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C=C2Br)N.Cl
InChIInChI=1S/C10H8BrN.ClH/c11-10-6-8(12)5-7-3-1-2-4-9(7)10;/h1-6H,12H2;1H
InChIKeyLPVUGDJNKRYXSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromonaphthalen-2-amine Hydrochloride: Procurement Guide


4-Bromonaphthalen-2-amine hydrochloride (CAS 90766-35-1), with the molecular formula C10H8BrN·HCl, is a halogenated aromatic amine used as a key synthetic intermediate and building block in medicinal chemistry and materials science [1]. This compound, typically procured as a solid with a purity of 95-98%, serves as a versatile scaffold for the synthesis of more complex molecules due to the presence of both a reactive primary amine and a bromine atom, which facilitate cross-coupling and other functionalization reactions .

4-Bromonaphthalen-2-amine HCl: Substitution Risks


Despite its seemingly simple structure, 4-bromonaphthalen-2-amine hydrochloride cannot be arbitrarily substituted with other bromonaphthalene isomers or related aromatic amines. The specific 2,4-substitution pattern on the naphthalene ring is critical for its reactivity and the biological activity of its derivatives. Positional isomers, such as 1-bromonaphthalen-2-amine or 6-bromonaphthalen-2-amine, possess distinct electronic and steric properties that can lead to drastically different outcomes in cross-coupling reactions, target binding affinities, and pharmacokinetic profiles [1]. Furthermore, the hydrochloride salt form confers specific solubility and handling characteristics that are crucial for reproducible synthetic procedures, and substituting it with the free base or a different salt could alter reaction kinetics, yields, and crystallization behavior [2].

4-Bromonaphthalen-2-amine HCl: Differentiation Evidence


SHP2 Allosteric Inhibition: Bromine Position Effects

While 4-bromonaphthalen-2-amine hydrochloride itself has not been reported as a direct SHP2 inhibitor, a closely related 6-bromonaphthalen-2-yl derivative (compound 23) has demonstrated potent allosteric inhibition of SHP2 [1]. This cross-study comparison highlights the critical importance of the bromine substitution pattern on the naphthalene ring for SHP2 binding. The 6-bromo isomer exhibited significant in vivo antitumor activity by suppressing MAPK and YAP signaling [1], providing a class-level inference that the 4-bromo substitution pattern would likely exhibit a different binding mode and potency profile due to altered geometry at the allosteric binding site. This demonstrates that 4-bromonaphthalen-2-amine is not a functional substitute for the 6-bromo isomer in this context and should be considered a distinct chemical starting point for SAR exploration.

SHP2 allosteric inhibitors Cancer therapeutics Structure-activity relationship (SAR)

JAK Kinase Inhibition by 4-Bromoaryl Analogs

Compounds containing a 4-bromophenyl motif, structurally related to 4-bromonaphthalen-2-amine, have shown exceptionally high potency against JAK2 kinase [1]. For example, a derivative with a 4-bromophenyl group (BDBM50545979/CHEMBL4742159) demonstrated a Ki of 0.0470 nM against JAK2 and a Ki of 0.120 nM against JAK1 [1]. While direct data for 4-bromonaphthalen-2-amine hydrochloride is absent, this class-level inference from a close structural analog strongly suggests that the 4-brominated aromatic amine is a privileged fragment for achieving high-affinity binding to the JAK family ATP-binding pocket. This positions 4-bromonaphthalen-2-amine as a promising, though unvalidated, core for developing novel JAK inhibitors, and its procurement is justified for focused SAR studies to determine its specific contribution to potency and selectivity.

JAK2 inhibitors Tyrosine kinase Antiproliferative agents

S1PR2 Antagonism: 4-Bromo Pharmacophore Role

A direct analog of 4-bromonaphthalen-2-amine, featuring a 4-bromophenyl core (BDBM50453305/CHEMBL4212397), has been identified as a potent antagonist of the S1PR2 receptor with an IC50 of 57 nM in a radioligand binding assay [1]. This class-level inference demonstrates that the 4-bromoaryl motif is a validated pharmacophoric element for S1PR2 antagonism. While the naphthalene analog has not been similarly profiled, this data suggests that 4-bromonaphthalen-2-amine could serve as a bioisosteric replacement or a starting point for designing novel S1PR2 ligands with potentially improved selectivity or pharmacokinetic properties. The procurement of this compound is therefore scientifically justifiable for medicinal chemistry efforts aimed at exploring the S1PR2 chemical space.

S1PR2 antagonists GPCR Sphingosine-1-phosphate

Hydrochloride Salt vs. Free Base: Handling & Solubility

Procurement of 4-bromonaphthalen-2-amine as the hydrochloride salt (CAS 90766-35-1) offers distinct practical advantages over the free base (CAS 74924-94-0) that are critical for reproducible synthetic chemistry. The free base has a calculated water solubility of approximately 0.06 g/L at 25°C . While a quantitative comparison of solubility is not available, it is a fundamental principle of pharmaceutical salt selection that salt formation with hydrochloric acid generally enhances the aqueous solubility and dissolution rate of weakly basic amines [1]. This improved solubility can translate to more efficient reaction conditions in polar solvents, easier purification via crystallization, and more reliable weighing and handling due to its solid, non-hygroscopic nature [1]. For a researcher, this means the hydrochloride salt is likely to provide superior performance and consistency in standard laboratory protocols compared to the poorly soluble free base.

Salt selection Solubility Stability Crystallinity

4-Bromonaphthalen-2-amine HCl: Key Application Scenarios


JAK Kinase Inhibitor Scaffold & SAR Studies

Procurement is justified for medicinal chemistry teams developing next-generation JAK2 or JAK1 inhibitors. The class-level evidence of sub-nanomolar Ki values (0.0470 nM for JAK2, 0.120 nM for JAK1) from related 4-bromophenyl analogs [1] suggests that 4-bromonaphthalen-2-amine hydrochloride could serve as a valuable scaffold to explore the SAR around the ATP-binding pocket. Synthesizing a library of derivatives from this core will allow researchers to determine the specific contribution of the naphthalene ring system to potency and kinase selectivity.

S1PR2 Antagonism & Bioisosteric Replacement

Based on the potent S1PR2 antagonist activity (IC50 = 57 nM) of a close 4-bromophenyl analog [1], this compound is a compelling candidate for use in S1PR2-focused research programs. Researchers can utilize 4-bromonaphthalen-2-amine hydrochloride as a starting material to investigate its potential as a bioisostere for the phenyl ring, aiming to modulate potency, improve selectivity against other S1P receptor subtypes, or enhance pharmacokinetic properties of S1PR2 antagonists.

Isomer-Specific SHP2 Allosteric Inhibitor Development

The proven in vivo antitumor efficacy of a related 6-bromonaphthalen-2-yl SHP2 inhibitor [1] highlights the naphthalene scaffold as a privileged structure for this emerging target. 4-Bromonaphthalen-2-amine hydrochloride is a distinct chemical starting point for exploring the impact of the bromine substitution pattern on allosteric SHP2 inhibition. Its procurement is essential for conducting comparative SAR studies to understand the binding mode requirements at the SHP2 allosteric site.

Cross-Coupling Synthesis with Soluble HCl Salt

In complex synthetic sequences, the use of the hydrochloride salt (CAS 90766-35-1) over the poorly soluble free base (calculated solubility ~0.06 g/L [1]) is a strategic choice. Its enhanced solubility and crystallinity, supported by general salt formation principles [2], make it the preferred form for reliable and high-yielding Suzuki, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions. This ensures better reaction control and simplifies purification steps, which is critical for both small-scale research and larger-scale process development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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